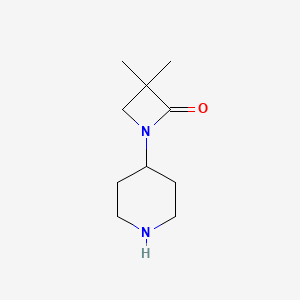

3,3-Dimethyl-1-piperidin-4-ylazetidin-2-one

Description

Properties

IUPAC Name |

3,3-dimethyl-1-piperidin-4-ylazetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c1-10(2)7-12(9(10)13)8-3-5-11-6-4-8/h8,11H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXVVEIVGSSLELX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1=O)C2CCNCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-piperidin-4-ylazetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethylpiperidine with a suitable azetidinone precursor. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-piperidin-4-ylazetidin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

3,3-Dimethyl-1-piperidin-4-ylazetidin-2-one has a wide range of applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules.

Biology: The compound is used in the study of biological pathways and interactions.

Medicine: It is explored for its potential therapeutic properties and as a precursor in drug development.

Industry: The compound finds applications in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which 3,3-Dimethyl-1-piperidin-4-ylazetidin-2-one exerts its effects involves interactions with specific molecular targets and pathways. The piperidine ring and azetidinone moiety play crucial roles in its activity, allowing it to bind to target proteins and modulate their function. This can lead to various biological effects, depending on the specific application.

Comparison with Similar Compounds

Key Observations:

- Ring Strain and Reactivity: The 4-membered β-lactam core in this compound exhibits greater ring strain compared to 6-membered piperidinones or fused systems (e.g., pyrazolo-piperidinones). This strain may enhance reactivity, making it susceptible to nucleophilic attack—a hallmark of β-lactam antibiotics .

- In contrast, compounds like 7-(piperidin-4-yl)pyrido-pyrimidinones prioritize substituent diversity at position 7 for target specificity .

- Synthetic Methods : Similar to Example 28 in , the synthesis of this compound may involve reductive amination or borohydride-mediated reactions to stabilize the β-lactam ring .

Pharmacological Implications

- Antimicrobial vs. Kinase Inhibition: While β-lactams are traditionally associated with antibiotic activity (e.g., penicillin-binding protein inhibition), piperidinyl-substituted pyrido-pyrimidinones () and sulfonyl-containing derivatives () suggest divergent therapeutic applications, such as kinase or enzyme inhibition .

- Solubility and Binding : The piperidin-4-yl group may enhance solubility and receptor binding compared to simpler alkyl chains. For instance, piperazine-linked trifluoromethyl pyridines () leverage nitrogen basicity for improved pharmacokinetics .

Physicochemical Properties

- IR Spectroscopy: The carbonyl stretch (C=O) in β-lactams typically appears near 1750–1800 cm⁻¹ due to ring strain, contrasting with the 1670 cm⁻¹ observed in pyrazolo-piperidinones () .

- Thermal Stability : The 3,3-dimethyl groups may reduce ring-opening degradation compared to unsubstituted β-lactams, aligning with trends seen in sterically hindered analogs .

Biological Activity

3,3-Dimethyl-1-piperidin-4-ylazetidin-2-one (CAS No. 2361634-78-6) is a synthetic compound that has garnered attention in scientific research due to its unique structural features and potential biological activities. This compound contains a piperidine ring and an azetidinone moiety, which contribute to its diverse applications in organic synthesis, medicinal chemistry, and biological research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound's structure allows it to engage in various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block for further modifications and applications in drug discovery.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The piperidine ring and the azetidinone moiety facilitate binding to proteins involved in various biological pathways. This interaction can modulate enzyme activity or receptor function, leading to significant biological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific phosphodiesterases (PDEs), which play crucial roles in cellular signaling pathways.

- Cellular Interaction : It may induce apoptosis in certain cell types by disrupting cellular membranes or interfering with metabolic processes.

Biological Activity and Applications

Research into the biological activity of this compound has revealed several promising applications:

Antiparasitic Activity

A study evaluating various compounds against Trypanosoma brucei and Trypanosoma cruzi demonstrated that derivatives of this compound exhibited significant inhibitory effects on these parasites. The structure-activity relationship (SAR) indicated that modifications to the piperidine ring could enhance potency against these pathogens .

Antifungal Properties

In another investigation focusing on antifungal activity against Candida auris, derivatives containing similar structural motifs showed effective inhibition with minimal cytotoxicity. This suggests potential therapeutic applications in treating resistant fungal infections .

Case Study 1: Antiparasitic Efficacy

In a recent study, a series of piperidine derivatives were synthesized and tested against T. brucei. Among them, compounds featuring the azetidinone structure demonstrated IC50 values as low as 0.5 µM, indicating potent antiparasitic activity. The study highlighted the importance of the azetidinone moiety in enhancing biological activity through improved membrane permeability .

| Compound | IC50 (µM) | Target Pathogen |

|---|---|---|

| 3,3-Dimethyl Derivative A | 0.5 | T. brucei |

| 3,3-Dimethyl Derivative B | 1.2 | T. cruzi |

Case Study 2: Antifungal Activity

In vitro evaluations against clinical isolates of Candida auris revealed that specific derivatives of this compound exhibited MIC values ranging from 0.24 to 0.97 µg/mL. These results suggest that modifications to the piperidine structure can significantly impact antifungal efficacy .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Piperidine Derivative X | 0.24 | C. auris |

| Piperidine Derivative Y | 0.97 | C. auris |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.